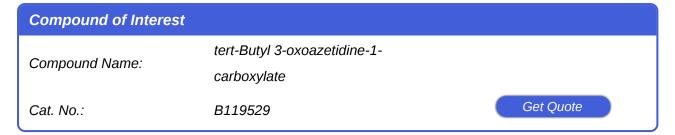


# A Comprehensive Technical Guide to tert-Butyl 3-oxoazetidine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tert-butyl 3-oxoazetidine-1-carboxylate**, also commonly known as N-Boc-3-azetidinone, is a heterocyclic organic compound featuring a four-membered azetidine ring.[1][2] Its structure incorporates a ketone functional group and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This compound has emerged as a critical building block and a highly sought-after intermediate in the pharmaceutical industry.[1][3] Its significance is particularly pronounced in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.[1][3][4]

The unique structural features of N-Boc-3-azetidinone, including the strained azetidine ring and the versatile ketone group, provide a synthetically valuable scaffold for constructing diverse and complex molecular architectures.[3] This guide offers an in-depth overview of its chemical and physical properties, synthesis protocols, key reactions, and applications, tailored for professionals in chemical research and drug development.

## **Chemical and Physical Properties**

N-Boc-3-azetidinone is typically an off-white to light brown crystalline solid.[5][6] It is known to be sensitive to moisture and incompatible with strong oxidizing agents.[5][7][8] Proper storage



in a cool, dry place under an inert atmosphere is recommended.[5][7]

Table 1: Physicochemical Properties of tert-Butyl 3-oxoazetidine-1-carboxylate

Property	Value	Source(s)
CAS Number	398489-26-4	[1][2][5]
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO <sub>3</sub>	[2][5][9]
Molecular Weight	171.19 g/mol	[2][5]
Appearance	White to off-white / light brown crystalline solid/powder	[1][5][6]
Melting Point	47-52 °C	[1][5][7]
Boiling Point	251.3 ± 33.0 °C at 760 mmHg (Predicted)	[1][5]
Density	~1.2 ± 0.1 g/cm³ (Predicted)	[1][5]
Flash Point	102 °C	[5][6]
Purity	≥98.0%	[1][6]
Solubility	Chloroform (Sparingly), Dichloromethane (Slightly)	[5]
Storage	2-8°C, Inert atmosphere, Moisture sensitive	[5][7]

Table 2: Safety and Hazard Information

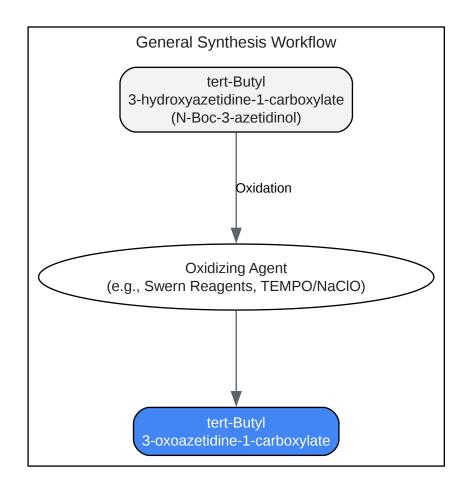


Identifier	Information	Source(s)
GHS Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark)	[5][6]
Signal Word	Danger	[5][6]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.	[2][5][10]
Precautionary Statements	P261, P264, P280, P301+P312, P302+P352, P305+P351+P338	[5][10]
Hazard Codes	Xi (Irritant), Xn (Harmful)	[5][6]

## **Synthesis and Experimental Protocols**

The most prevalent method for synthesizing **tert-butyl 3-oxoazetidine-1-carboxylate** involves the oxidation of its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-azetidinol).[5] Several oxidation protocols are effective, with Swern oxidation being a widely used and mild method.[5][11] An alternative green chemistry approach utilizes a TEMPO-catalyzed oxidation with sodium hypochlorite (NaClO).[4]





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Caption: General synthesis of N-Boc-3-azetidinone via oxidation.

# **Experimental Protocol: Swern Oxidation of N-Boc-3-azetidinol**

This protocol is a representative procedure based on the principles of the Swern oxidation for converting a secondary alcohol to a ketone.[11][12][13]

#### Materials:

- Oxalyl chloride ((COCl)<sub>2</sub>)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (DCM), anhydrous



- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
- Water
- Brine solution
- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous

#### Procedure:

- Activator Preparation: To a solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous DCM, cooled to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of DMSO (2.4-2.7 equivalents) in anhydrous DCM dropwise. Stir the resulting mixture at -78 °C for 10-15 minutes.[12]
- Alcohol Addition: Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 20-30 minutes.[12]
- Base Addition: Add triethylamine (5.0-7.0 equivalents) dropwise to the mixture.[12] A thick white precipitate may form. Continue stirring at -78 °C for an additional 10-15 minutes.
- Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature.
   Add water to quench the reaction.[12]
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.[12]
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to yield the crude product.[12]
- Purification: The crude tert-butyl 3-oxoazetidine-1-carboxylate can be purified by flash column chromatography on silica gel.

# Reactivity and Applications in Drug Development

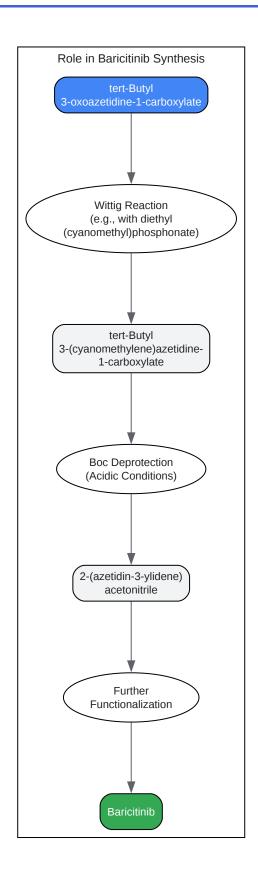


The chemical reactivity of N-Boc-3-azetidinone is dominated by the ketone functional group, which can undergo various transformations such as reductive amination, Wittig reactions, and aldol condensations.[4] The Boc-protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to liberate the secondary amine for further functionalization.[4]

## **Key Intermediate for Baricitinib**

The primary and most significant application of **tert-butyl 3-oxoazetidine-1-carboxylate** is its role as a key intermediate in the synthesis of Baricitinib.[1][3][4] In this synthesis, the ketone undergoes a Wittig-type reaction to introduce a cyanomethylene group, followed by deprotection of the Boc group and subsequent reaction with other fragments to complete the final drug molecule.[4]





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Caption: Simplified workflow of Baricitinib synthesis from N-Boc-3-azetidinone.[4]



## **Other Applications**

Beyond its role in Baricitinib synthesis, N-Boc-3-azetidinone is a versatile building block for a range of other pharmaceutically relevant molecules:

- Antibacterial Agents: It is used in the preparation of novel antibacterial aminoglycoside analogs.[5][8]
- Oncology: It serves as a starting material for anti-cancer agents, including aryl sulfonamide pyruvate kinase M2 inhibitors and compounds targeting CCR4 in antitumor responses.[6][14]
- Drug Discovery: The compound is utilized in the development of compounds for tuberculosis research and as a scaffold for bromodomain and extraterminal (BET) inhibitors.[14]

### Conclusion

**Tert-butyl 3-oxoazetidine-1-carboxylate** is a high-value chemical intermediate with a well-established role in modern pharmaceutical synthesis. Its robust chemical properties, predictable reactivity, and the commercial availability of reliable synthesis protocols make it an indispensable tool for medicinal chemists and process development scientists. The successful application of this building block in the industrial production of Baricitinib underscores its importance and highlights its potential for the future development of novel therapeutics.

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